molecular formula C11H7F2NO2S B13680778 Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate

Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate

Cat. No.: B13680778
M. Wt: 255.24 g/mol
InChI Key: LBADKDHUIVAYNO-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate is a thiazole-based organic compound featuring a 2,6-difluorophenyl substituent at the 2-position of the thiazole ring and a methyl ester group at the 4-position. The compound is hypothesized to serve as a key intermediate in pharmaceutical or agrochemical synthesis due to its modular structure, which allows for further functionalization .

Properties

IUPAC Name

methyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c1-16-11(15)8-5-17-10(14-8)9-6(12)3-2-4-7(9)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBADKDHUIVAYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the thiazole ring followed by the introduction or retention of the 2,6-difluorophenyl substituent and the methyl ester group at the 4-position. The key synthetic approach is a Hantzsch-type thiazole synthesis, which involves the cyclization of appropriate thioamide or thiourea derivatives with α-halo carbonyl compounds.

Specific Synthetic Routes

Hantzsch Thiazole Synthesis Using 2,6-Difluorophenyl Thioamide and α-Halo Esters
  • Starting Materials:

    • 2,6-Difluorophenylcarbothioamide (or analogous thioamide)
    • Methyl 2-chloro-3-oxopropanoate (methyl α-chloroacetoacetate)
  • Procedure:
    The thioamide is refluxed with the α-halo ester in a suitable solvent such as absolute ethanol. This reaction promotes cyclization, forming the thiazole ring and yielding this compound as the product. After completion, the reaction mixture is cooled, neutralized if necessary, and the product is isolated by filtration and purified by recrystallization.

  • Reaction Conditions:

    • Solvent: Absolute ethanol
    • Temperature: Reflux (~78 °C)
    • Time: Typically 4–6 hours
  • Yield:
    Moderate to good yields (60–80%) depending on reaction conditions and purity of starting materials.

This method is analogous to the synthesis of ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate, as reported by Vulcanchem, with the ester group being methyl instead of ethyl.

Hydrazinolysis and Subsequent Cyclization
  • Intermediate Formation:
    The methyl ester group of this compound can be converted to hydrazide derivatives by refluxing with hydrazine hydrate in ethanol. This hydrazide can then be used for further heterocyclic transformations.

  • Applications:
    This step is useful for the synthesis of more complex heterocycles derived from the thiazole core, as demonstrated in related thiazole derivatives.

Alternative Synthetic Approaches

  • Use of 2,6-Difluorophenyl Methoxy Precursors:
    Some patents describe processes involving 2,6-difluorophenyl methoxy-substituted thiazole derivatives, which can be adapted for the synthesis of this compound by appropriate functional group transformations.

  • Cyclization with Thioamides and α-Halo Ketones:
    Other methods involve the reaction of 2,6-difluorophenyl-substituted thioamides with α-halo ketones or esters under basic or acidic conditions to form the thiazole ring.

Data Table: Summary of Preparation Methods

Method Starting Materials Reaction Conditions Key Steps Yield (%) Notes
Hantzsch synthesis with methyl α-chloroacetoacetate 2,6-Difluorophenylcarbothioamide, Methyl 2-chloro-3-oxopropanoate Reflux in ethanol, 4-6 h Cyclization to thiazole ring 60-80 Most common, straightforward
Hydrazinolysis of methyl ester This compound, Hydrazine hydrate Reflux in ethanol, 6 h Conversion to hydrazide ~74 (for similar compounds) Intermediate for further derivatization
Methoxy-substituted thiazole derivatives 2,6-Difluorophenyl methoxy precursors Various, per patent protocols Functional group transformations Variable Adaptable for methyl ester synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The difluorophenyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The methyl ester derivative is closely related to two primary analogs:

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid (CAS: 1017452-64-0): The carboxylic acid form (molecular formula: C₁₀H₅F₂NO₂S; MW: 241.21–241.22) serves as the precursor for ester derivatives. Its polar -COOH group confers higher water solubility compared to esters but may limit membrane permeability in biological systems .

Inferred Properties of Methyl Ester :

  • Molecular Formula: C₁₁H₇F₂NO₂S (calculated by replacing the -OH of the carboxylic acid with -OCH₃).
  • Molecular Weight : ~255.24 (estimated based on the ethyl ester’s MW and substituent differences).
  • Lipophilicity : Intermediate between the carboxylic acid and ethyl ester, balancing solubility and permeability.
Table 1: Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight Substituent Key Feature
Carboxylic acid C₁₀H₅F₂NO₂S 241.21 -COOH High polarity, water-soluble
Methyl ester (hypothetical) C₁₁H₇F₂NO₂S ~255.24 -COOCH₃ Moderate lipophilicity
Ethyl ester C₁₂H₉F₂NO₂S 269.27 -COOCH₂CH₃ Higher lipophilicity, longer half-life

Contrast with Complex Thiazole Derivatives

and highlight thiazole-containing compounds with advanced functional groups (e.g., carbamates, sulfonylureas). For example:

  • Thiazolylmethyl carbamates (): Used in pharmacopeial standards, these molecules incorporate thiazole rings into larger bioactive structures, contrasting with the simpler methyl ester’s role as a building block.
  • Sulfonylurea herbicides (): Contain triazine and sulfonylurea moieties, emphasizing divergent applications (herbicides vs.

Biological Activity

Methyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

This compound is a thiazole derivative characterized by a thiazole ring substituted with a 2,6-difluorophenyl group and an ester functional group. The structural features of this compound contribute to its biological activity, particularly in enzyme inhibition and interaction with various molecular targets.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways. By binding to the active sites of these enzymes, it prevents the production of inflammatory mediators, leading to anti-inflammatory effects.
  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit antimicrobial properties. This compound has shown potential against various pathogens, including Mycobacterium tuberculosis, with significant inhibitory concentrations reported .
  • Anticancer Properties : The compound's ability to modulate cell signaling pathways related to apoptosis and inflammation suggests its potential as an anticancer agent. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines .

Table 1: Biological Activity Summary

Activity TypeTarget/PathogenIC50/MIC ValuesReference
Enzyme InhibitionCOX/LOXNot specified
AntimicrobialMycobacterium tuberculosisMIC = 0.06 µg/ml (240 nM)
AnticancerVarious Cancer Cell LinesIC50 = 1.61 µg/mL

Case Studies and Research Findings

  • Anti-Tubercular Activity : A study focused on the synthesis and evaluation of thiazole derivatives highlighted the efficacy of this compound against M. tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/ml, demonstrating its potential as a novel anti-tubercular agent .
  • Inflammatory Response Modulation : Another study investigated the compound's role in inhibiting COX and LOX enzymes. Results indicated that this compound significantly reduced the production of inflammatory mediators in vitro, suggesting its therapeutic potential in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : The anticancer properties were evaluated through various assays involving different cancer cell lines. The compound showed dose-dependent cytotoxic effects, with IC50 values indicating effective induction of apoptosis in targeted cells .

Q & A

Basic: What is the recommended synthetic route for Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate?

Answer:
The synthesis typically involves a two-step process:

Thiazole Ring Formation : React α-oxo esters (e.g., methyl pyruvate) with thiourea derivatives in acetone under reflux conditions to form the thiazole core. Substituents are introduced via the difluorophenyl group at position 2 of the thiazole .

Esterification : The carboxylic acid precursor, 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid (CAS 1017452-64-0), is esterified using methanol in the presence of a catalyst like sulfuric acid or DCC (dicyclohexylcarbodiimide). Purification via recrystallization or column chromatography ensures high purity (>95%) .

Advanced: How can crystallization challenges for X-ray diffraction studies be addressed?

Answer:
Crystallization difficulties often arise due to the compound’s planar aromatic structure and fluorine-induced polarity. Strategies include:

  • Solvent Screening : Use mixed solvents (e.g., CHCl₃/petroleum ether) to optimize crystal growth .
  • Temperature Gradients : Slow cooling from 40°C to room temperature enhances crystal lattice formation.
  • Software Tools : Employ SHELXL for refinement and SHELXD for phase problem resolution, leveraging high-resolution data to manage twinning or disorder common in fluorinated compounds .

Basic: Which spectroscopic techniques validate the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm in ¹H NMR; δ ~52 ppm in ¹³C NMR) and thiazole protons (δ ~7.5–8.5 ppm). Fluorine atoms induce splitting in aromatic proton signals .
  • HRMS : Confirm molecular weight (241.21 g/mol) with a mass error <2 ppm.
  • IR Spectroscopy : Carboxylate C=O stretch at ~1700 cm⁻¹ and thiazole C-S-C vibrations at ~650 cm⁻¹ .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies may stem from:

  • Purity Variability : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity, as impurities >5% can skew bioactivity .
  • Substituent Effects : Compare analogs (e.g., ethyl vs. methyl esters) to isolate the impact of the 2,6-difluorophenyl group on target binding .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and control solvent concentrations (DMSO <0.1%) .

Advanced: What are optimal conditions for modifying the thiazole ring?

Answer:

  • Nucleophilic Substitution : React the 4-carboxylate with amines (e.g., NH₃/MeOH) at 60°C to form amide derivatives.
  • Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce aryl groups at position 5 of the thiazole .
  • Protection/Deprotection : Temporarily protect the ester group with tert-butyl during functionalization to prevent side reactions .

Advanced: How do fluorine atoms influence electronic structure and bioactivity?

Answer:

  • Electron-Withdrawing Effects : Fluorine increases the thiazole ring’s electrophilicity, enhancing interactions with biological targets (e.g., kinase active sites).
  • Metabolic Stability : The 2,6-difluorophenyl group reduces oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated analogs .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) show fluorine substituents lower HOMO-LUMO gaps, increasing reactivity .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate esterification, achieving yields >85% .
  • Flow Chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve consistency for thiazole ring formation .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing efficiency .

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